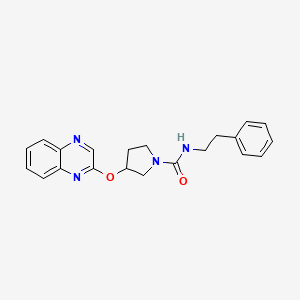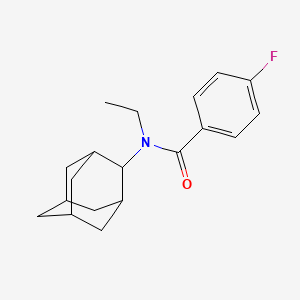
N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a 3-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
N-(3-methoxyphenyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate amide, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions, such as temperature and pH, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)propanamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: N-(3-hydroxyphenyl)propanamide
Reduction: N-(3-methoxyphenyl)propylamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The amide group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)propanamide: Similar structure but with the methoxy group at the 4-position.
N-(3-hydroxyphenyl)propanamide: The methoxy group is replaced with a hydroxyl group.
N-(3-chlorophenyl)propanamide: The methoxy group is replaced with a chlorine atom.
Uniqueness
N-(3-methoxyphenyl)propanamide is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This substitution pattern can result in different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFSRKFEZNZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)
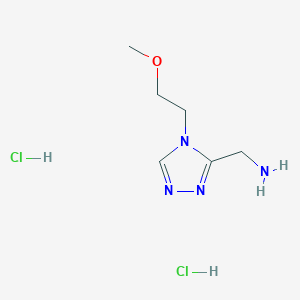
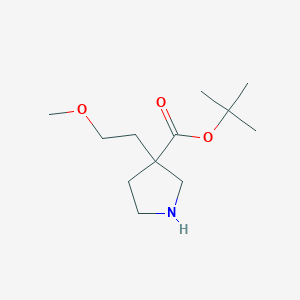

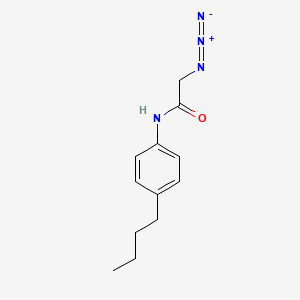
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)
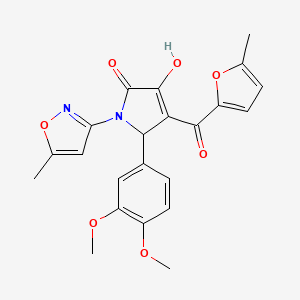
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)
![2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2569223.png)
![4-tert-butyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2569224.png)
![N-(3-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2569226.png)
